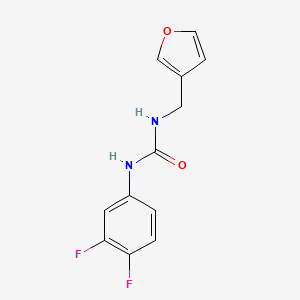
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea, also known as DFPUM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPUM is a urea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
科学研究应用
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been investigated as a potential building block for the synthesis of novel materials.
作用机制
The mechanism of action of 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea is not fully understood, but it is believed to inhibit the activity of certain enzymes, including tyrosine kinases and serine/threonine kinases. These enzymes play a crucial role in the growth and proliferation of cancer cells and weeds, and their inhibition by 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea leads to cell death.
Biochemical and Physiological Effects:
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have shown that 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea inhibits the growth of cancer cells and weeds, while in vivo studies have shown that 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea reduces tumor growth in animal models. 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has also been shown to have low toxicity in animal models, making it a promising candidate for further development.
实验室实验的优点和局限性
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has several advantages for lab experiments, including its high yield and purity, its ability to inhibit the growth of cancer cells and weeds, and its low toxicity. However, 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea also has some limitations, including its limited solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other fields, such as material science and environmental science, and the development of 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea derivatives with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea and its potential for clinical use as an anticancer agent.
合成方法
1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been synthesized using various methods, including the reaction of 3-furanmethylphenyl isocyanate with 3,4-difluoroaniline in the presence of a base. Another method involves the reaction of 3-furanmethylphenyl isocyanate with 3,4-difluoroaniline in the presence of a palladium catalyst. The yield of 1-(3,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea using these methods is high, and the purity of the compound can be easily achieved using column chromatography.
属性
IUPAC Name |
1-(3,4-difluorophenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c13-10-2-1-9(5-11(10)14)16-12(17)15-6-8-3-4-18-7-8/h1-5,7H,6H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIYHQUVQSXZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCC2=COC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7526861.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide](/img/structure/B7526872.png)
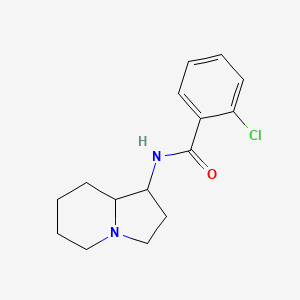
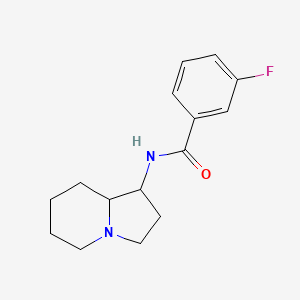
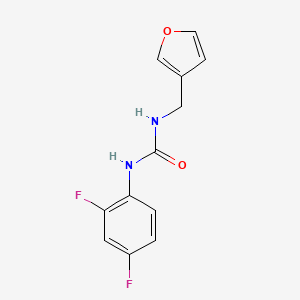
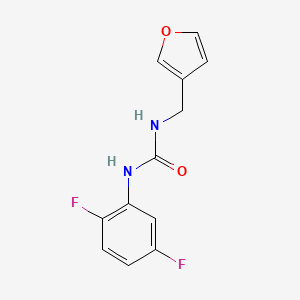
![2-[acetyl(methyl)amino]-N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)acetamide](/img/structure/B7526901.png)
![4-[[4-[3-(Difluoromethoxy)-4-methoxybenzoyl]-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7526905.png)
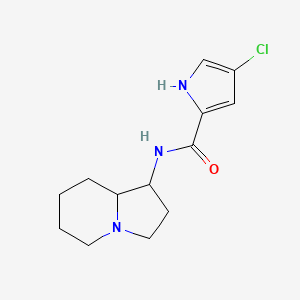

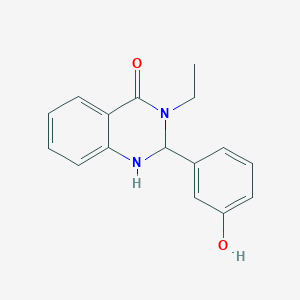
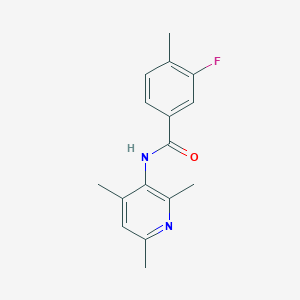
![N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B7526942.png)